Synthetic Yield Comparison: Optimal Route Provides 7.2 Percentage Point Advantage Over Epoxy-Based Method
A comparison of published synthetic routes for the target compound, cis-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, reveals significant yield variability. The optimal route, as reported in CN103864770A, achieves a 97% yield via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and cis-2,6-dimethylmorpholine under reflux for 12 hours. This is a substantial improvement over the 89.8% yield obtained using an alternative epoxy ring-opening and condensation method described in CN109293649A [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 97% |
| Comparator Or Baseline | Route using 2-chloro-5-nitropyridine + cis-2,6-dimethylmorpholine, reflux 12h (CN103864770A) vs. Route using epoxy ring-opening/condensation (CN109293649A): 89.8% |
| Quantified Difference | 7.2 percentage points higher yield |
| Conditions | SNAr reaction in DMF with K2CO3 base, followed by hydrogenation |
Why This Matters
For procurement, this data indicates that selecting a vendor who utilizes the SNAr-based route (CN103864770A) can result in a significantly higher production yield, directly translating to lower cost per kilogram of the final intermediate.
- [1] Anonymous. (2024). A continuous flow synthesis process for a Sonidegib intermediate and its optimization method. CN Application 202410525345. View Source
